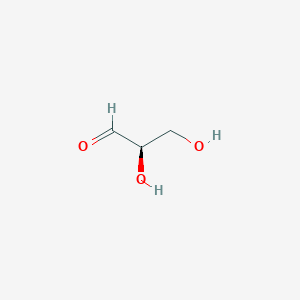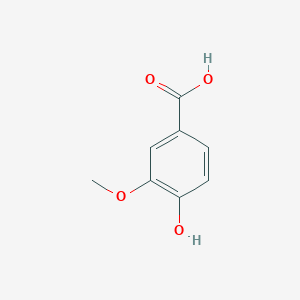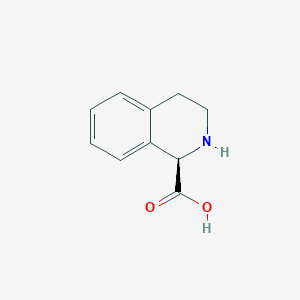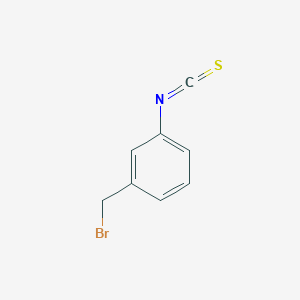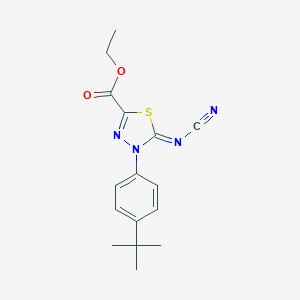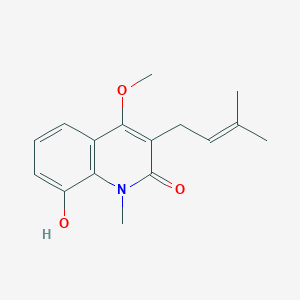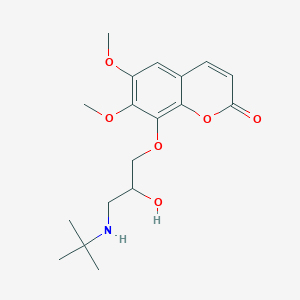
DTHPB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DTHPB is a synthetic compound known for its pharmacological properties. It is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This compound is particularly noted for its potential use in medicinal chemistry due to its unique structural features and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DTHPB typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the Propoxy Group: The 8-position propoxy group can be introduced through an etherification reaction, typically using an appropriate alkyl halide and a base.
Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced via a nucleophilic substitution reaction, where a tert-butylamine reacts with an appropriate leaving group on the propoxy chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
DTHPB can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution; electrophiles such as halogens for electrophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
科学研究应用
DTHPB has several scientific research applications:
Chemistry: Used as a model compound in studies of benzopyran derivatives and their reactivity.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known beta-blockers.
Industry: Potential use in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of DTHPB involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including heart rate and blood pressure. The exact pathways involved may include inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and subsequent physiological effects.
相似化合物的比较
Similar Compounds
Propranolol: A well-known beta-blocker with a similar structure but lacking the methoxy groups.
Timolol: Another beta-blocker with structural similarities but different substituents on the benzopyran core.
Metoprolol: A beta-blocker with a different substitution pattern but similar pharmacological effects.
Uniqueness
DTHPB is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other beta-blockers. The presence of methoxy groups and the specific positioning of the tert-butylamino and hydroxypropoxy groups contribute to its unique reactivity and potential therapeutic effects.
属性
CAS 编号 |
158142-98-4 |
|---|---|
分子式 |
C18H25NO6 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
8-[3-(tert-butylamino)-2-hydroxypropoxy]-6,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)19-9-12(20)10-24-17-15-11(6-7-14(21)25-15)8-13(22-4)16(17)23-5/h6-8,12,19-20H,9-10H2,1-5H3 |
InChI 键 |
HGKRELFXCLFPPX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O |
规范 SMILES |
CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O |
同义词 |
6,7-dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one DTHPB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![D-[5,6-13C2]Glucose](/img/structure/B118891.png)
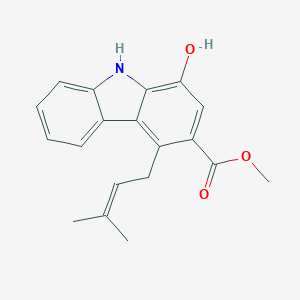
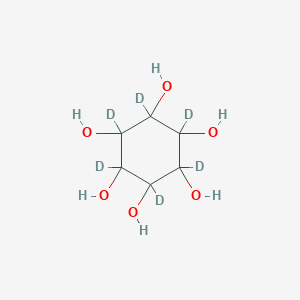
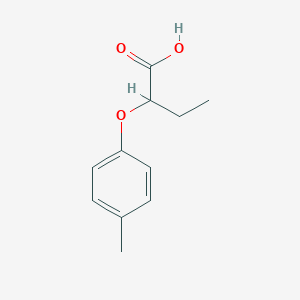
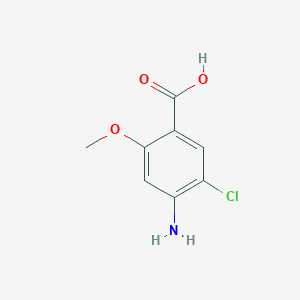
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
